4-{2-[(4-Bromophenoxy)methyl]-1,3-thiazol-4-yl}aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{2-[(4-Bromophenoxy)methyl]-1,3-thiazol-4-yl}aniline is an organic compound that features a bromophenoxy group, a thiazole ring, and an aniline moiety
Preparation Methods
The synthesis of 4-{2-[(4-Bromophenoxy)methyl]-1,3-thiazol-4-yl}aniline typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the bromophenoxy intermediate: This step involves the reaction of 4-bromophenol with an appropriate alkylating agent to form the 4-bromophenoxy group.
Thiazole ring formation: The bromophenoxy intermediate is then reacted with thioamide and a suitable base to form the thiazole ring.
Aniline introduction: Finally, the thiazole intermediate is coupled with aniline under suitable conditions to yield the target compound.
Chemical Reactions Analysis
4-{2-[(4-Bromophenoxy)methyl]-1,3-thiazol-4-yl}aniline undergoes various chemical reactions, including:
Substitution reactions: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and reduction reactions: The compound can undergo oxidation and reduction reactions, particularly at the thiazole ring and aniline moiety.
Coupling reactions: The aniline group can participate in coupling reactions with various electrophiles to form new C-N bonds.
Scientific Research Applications
4-{2-[(4-Bromophenoxy)methyl]-1,3-thiazol-4-yl}aniline has several scientific research applications:
Medicinal chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials science: It is used in the synthesis of advanced materials, including polymers and organic semiconductors.
Organic synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Mechanism of Action
The mechanism of action of 4-{2-[(4-Bromophenoxy)methyl]-1,3-thiazol-4-yl}aniline involves its interaction with specific molecular targets. The bromophenoxy group and thiazole ring are known to interact with various enzymes and receptors, modulating their activity. The aniline moiety can also participate in hydrogen bonding and π-π interactions, further influencing the compound’s biological activity .
Comparison with Similar Compounds
4-{2-[(4-Bromophenoxy)methyl]-1,3-thiazol-4-yl}aniline can be compared with similar compounds such as:
4-Bromoanisole: This compound features a bromine atom and a methoxy group on a benzene ring.
4-Bromophenol: This compound has a bromine atom and a hydroxyl group on a benzene ring.
(4-Bromophenoxy)(tert-butyl)dimethylsilan: This compound contains a bromophenoxy group and a tert-butyl dimethylsilyl group.
This compound is unique due to the presence of the thiazole ring and aniline moiety, which confer distinct chemical and biological properties.
Properties
CAS No. |
62178-20-5 |
---|---|
Molecular Formula |
C16H13BrN2OS |
Molecular Weight |
361.3 g/mol |
IUPAC Name |
4-[2-[(4-bromophenoxy)methyl]-1,3-thiazol-4-yl]aniline |
InChI |
InChI=1S/C16H13BrN2OS/c17-12-3-7-14(8-4-12)20-9-16-19-15(10-21-16)11-1-5-13(18)6-2-11/h1-8,10H,9,18H2 |
InChI Key |
AYGHQZWAYVPANK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)COC3=CC=C(C=C3)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.